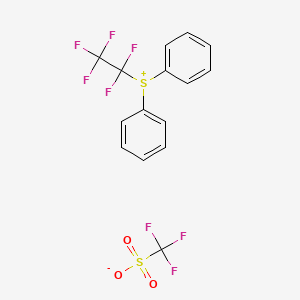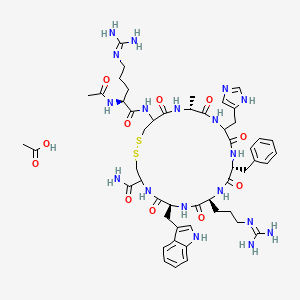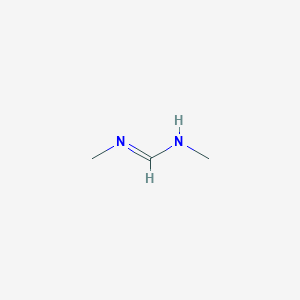
Methanimidamide, N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N,N’-dimethyl-, also known as N,N-dimethylformamidine, is an organic compound with the molecular formula C3H8N2. It is a derivative of formamidine and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanimidamide, N,N’-dimethyl-, can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with N,N-dimethylformamide in the presence of a solvent like 1,4-dioxane. The reaction is typically carried out at elevated temperatures (around 85°C) for a few hours, during which carbon dioxide is evolved .
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N,N’-dimethyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of some reagents involved, such as cyanuric chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N,N’-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Methanimidamide, N,N’-dimethyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism by which Methanimidamide, N,N’-dimethyl-, exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound has a phenyl group attached to the nitrogen atom, which alters its reactivity and applications.
Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-: The presence of a methylphenyl group provides different steric and electronic properties.
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: Similar to the 3-methylphenyl derivative but with the methyl group in a different position.
Uniqueness
Methanimidamide, N,N’-dimethyl-, is unique due to its simple structure and the presence of two methyl groups, which make it a versatile reagent in organic synthesis. Its reactivity can be easily modified by introducing different substituents, making it a valuable compound in various chemical transformations .
Propriétés
Numéro CAS |
2304-00-9 |
|---|---|
Formule moléculaire |
C3H8N2 |
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
N,N'-dimethylmethanimidamide |
InChI |
InChI=1S/C3H8N2/c1-4-3-5-2/h3H,1-2H3,(H,4,5) |
Clé InChI |
CRMWDHWPEFVLOU-UHFFFAOYSA-N |
SMILES canonique |
CNC=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



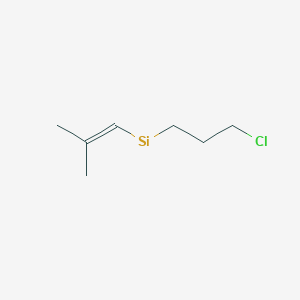
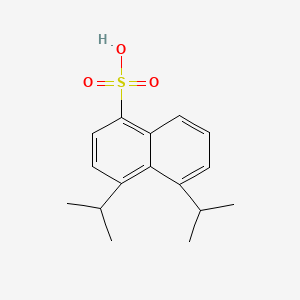
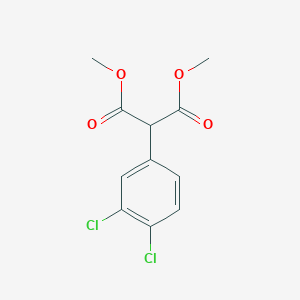
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
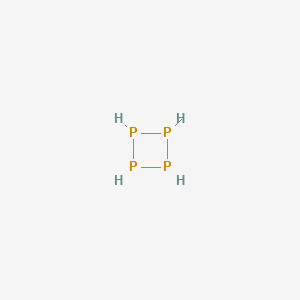
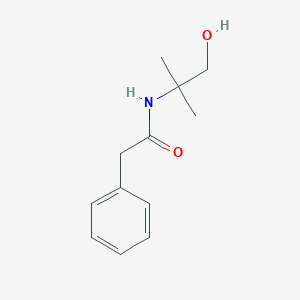
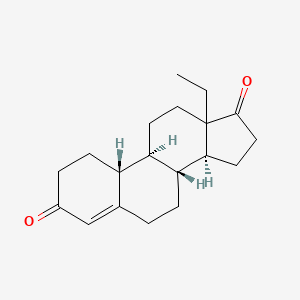
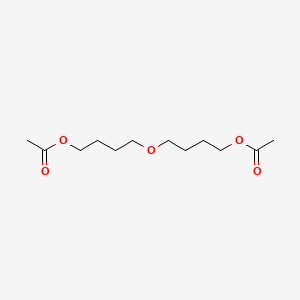
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
